molecular formula C13H12ClN9O6 B14472023 2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) CAS No. 65726-42-3

2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)

Cat. No.: B14472023
CAS No.: 65726-42-3
M. Wt: 425.74 g/mol
InChI Key: USGMJFPPMPAUKY-UHFFFAOYSA-N
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Description

2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its stability and reactivity, making it useful in several chemical processes.

Preparation Methods

The synthesis of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) typically involves the reaction of cyanuric chloride with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with methoxy groups. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically substituted triazine derivatives, which can have various functional groups attached to the triazine ring .

Mechanism of Action

The mechanism of action of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) involves its ability to form stable intermediates with various nucleophiles. The compound reacts with nucleophiles to form active esters, which can then undergo further reactions to form the desired products. This mechanism is particularly useful in peptide synthesis, where the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines .

Comparison with Similar Compounds

Similar compounds to 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) include:

The uniqueness of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) lies in its ability to form stable intermediates and its wide range of applications in different fields.

Properties

CAS No.

65726-42-3

Molecular Formula

C13H12ClN9O6

Molecular Weight

425.74 g/mol

IUPAC Name

2-chloro-4,6-bis[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-1,3,5-triazine

InChI

InChI=1S/C13H12ClN9O6/c1-24-6-17-7(25-2)20-12(19-6)28-10-15-5(14)16-11(23-10)29-13-21-8(26-3)18-9(22-13)27-4/h1-4H3

InChI Key

USGMJFPPMPAUKY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)Cl)OC3=NC(=NC(=N3)OC)OC)OC

Origin of Product

United States

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